Cas no 2172256-48-1 (5-cyclopropyl-9,9-difluoro-1-oxa-4-azaspiro5.5undecane)

5-Cyclopropyl-9,9-difluoro-1-oxa-4-azaspiro[5.5]undecane is a structurally unique spirocyclic compound featuring a cyclopropyl substituent and two fluorine atoms at the 9-position. Its rigid spirocyclic core enhances stability, while the difluoro substitution influences electronic properties, making it valuable in medicinal chemistry and agrochemical research. The presence of both oxygen and nitrogen heteroatoms within the spiro framework offers versatile reactivity for further functionalization. This compound is particularly useful as a building block for designing bioactive molecules, where its conformational constraints and fluorinated motifs can improve binding affinity and metabolic stability. Its synthetic accessibility and modularity make it a promising intermediate for drug discovery and material science applications.
5-cyclopropyl-9,9-difluoro-1-oxa-4-azaspiro5.5undecane structure
2172256-48-1 structure
Product Name:5-cyclopropyl-9,9-difluoro-1-oxa-4-azaspiro5.5undecane
CAS No:2172256-48-1
MF:C12H19F2NO
MW:231.282170534134
CID:6184396
PubChem ID:165842213
Update Time:2025-11-01

5-cyclopropyl-9,9-difluoro-1-oxa-4-azaspiro5.5undecane Chemical and Physical Properties

Names and Identifiers

    • 5-cyclopropyl-9,9-difluoro-1-oxa-4-azaspiro5.5undecane
    • 2172256-48-1
    • 5-cyclopropyl-9,9-difluoro-1-oxa-4-azaspiro[5.5]undecane
    • EN300-1640642
    • Inchi: 1S/C12H19F2NO/c13-12(14)5-3-11(4-6-12)10(9-1-2-9)15-7-8-16-11/h9-10,15H,1-8H2
    • InChI Key: OQXLGCQTKDIQQV-UHFFFAOYSA-N
    • SMILES: FC1(CCC2(CC1)C(C1CC1)NCCO2)F

Computed Properties

  • Exact Mass: 231.14347055g/mol
  • Monoisotopic Mass: 231.14347055g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 21.3Ų

5-cyclopropyl-9,9-difluoro-1-oxa-4-azaspiro5.5undecane Pricemore >>

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Additional information on 5-cyclopropyl-9,9-difluoro-1-oxa-4-azaspiro5.5undecane

Introduction to 5-cyclopropyl-9,9-difluoro-1-oxa-4-azaspiro5.5undecane (CAS No. 2172256-48-1)

5-cyclopropyl-9,9-difluoro-1-oxa-4-azaspiro5.5undecane, identified by its CAS number 2172256-48-1, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic compound features a unique combination of cyclopropyl, fluoro, and azaspiro moieties, which contribute to its distinct chemical properties and potential biological activities. The presence of 9,9-difluoro substituents enhances its metabolic stability and lipophilicity, making it an attractive candidate for drug development.

The molecular framework of 5-cyclopropyl-9,9-difluoro-1-oxa-4-azaspiro5.5undecane incorporates an oxygen atom within the spirocyclic core, which is flanked by nitrogen and carbon-based heterocycles. This arrangement creates a rigid yet flexible scaffold that can interact with biological targets in a precise manner. The spirocyclic structure itself is known to improve binding affinity and reduce conformational entropy, a key factor in the design of high-affinity ligands.

In recent years, spirocyclic compounds have been extensively studied for their potential in modulating various biological pathways. The 5-cyclopropyl substituent introduces steric hindrance, which can be exploited to optimize receptor binding interactions. Meanwhile, the 9,9-difluoro groups not only enhance the compound's stability against enzymatic degradation but also influence its electronic properties, making it suitable for applications in photopharmacology and fluorinated drug design.

Current research in medicinal chemistry has highlighted the importance of fluorinated heterocycles in drug discovery. The incorporation of fluorine atoms into molecular structures often leads to improved pharmacokinetic profiles, including increased bioavailability and prolonged half-life. In the case of 5-cyclopropyl-9,9-difluoro-1-oxa-4-azaspiro5.5undecane, the fluoro substituents are strategically positioned to maximize their beneficial effects while maintaining overall molecular harmony.

The azaspiro moiety is particularly noteworthy due to its ability to engage with multiple binding pockets simultaneously. This promiscuous interaction capability makes it a valuable scaffold for designing multitargeted drugs, which are increasingly sought after for treating complex diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest that derivatives of 5-cyclopropyl-9,9-difluoro-1-oxa-4-azaspiro5.5undecane may exhibit inhibitory activity against enzymes involved in cell proliferation and inflammation.

Advances in computational chemistry have enabled researchers to predict the binding affinities and pharmacological profiles of such complex molecules with greater accuracy. Molecular docking simulations have been performed using 5-cyclopropyl-9,9-difluoro-1-oxa-4-azaspiro5.5undecane as a template to identify potential lead compounds for further optimization. These studies have revealed promising interactions with receptors such as protein kinase inhibitors and G-protein coupled receptors (GPCRs), which are critical targets in modern drug development.

The synthesis of 5-cyclopropyl-9,9-difluoro-1-oxa-4-azaspiro5.5undecane presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. However, recent methodologies involving transition metal catalysis have streamlined the synthesis process, making it more efficient and scalable. These advancements have opened doors for large-scale production and structural diversification.

The pharmaceutical industry is increasingly interested in fluorinated spirocyclic compounds due to their potential therapeutic applications. For instance, analogs of 5-cyclopropyl-9,9-difluoro-1-oxa-4 azaspiro 5 . 5 undecane have been explored as candidates for antiviral and anticancer therapies. Their unique structural features allow them to mimic natural substrates or interfere with disease-causing pathways at the molecular level.

In conclusion, 2172256 -48 - 1 represents a structurally intriguing compound with significant pharmaceutical promise. Its combination of cyclopropyl, fluoro, and azaspiro functionalities makes it a versatile scaffold for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new biological targets and synthetic strategies, 2172256 -48 - 1 will undoubtedly play a crucial role in the development of next-generation therapeutics.

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